C.I. Pigment Red 176

Overview

Description

C.I. Pigment Red 176, also known as Benzimidazolone Carmine H3C, is a benzimidazolone red pigment . It is equivalent to Clariant Graphtol Carmine HF3C . It is recommended for various applications including offset inks, solvent-based inks, water-based inks, industrial paints, water-based coatings, plastics, PP, PE, PVC, HDPE, cable sheathing, synthetic leather, polyolefin, polystyrene, rubbers, and textile printing .

Synthesis Analysis

While specific synthesis methods for C.I. Pigment Red 176 were not found, a related pigment, C.I. Pigment Red 146, has been studied. The surface modification of C.I. Pigment Red 146 particles was reported using anionic and non-ionic surfactants and additives . The modifications resulted in an increase in solvent resistance, a reduction in particle size, and an increase in hydrophilicity .Molecular Structure Analysis

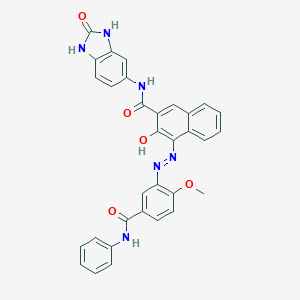

The molecular formula of C.I. Pigment Red 176 is C32H24N6O5 . It belongs to the chemical group Benzimidazolone .Physical And Chemical Properties Analysis

C.I. Pigment Red 176 appears as a red powder . It has good fastness to migration , a light fastness level of 6, and a thermal stability above 300°C . Its resistance to organic solvents reaches 4 to 5 grades . The specific gravity is between 1.30 and 1.50 , and the oil absorption is between 30 and 60 g/100g .Scientific Research Applications

Use in Printing Inks

This compound is used in the production of printing inks due to its color properties . It provides a blue light red color, which is desirable in certain printing applications .

Use in Paints

It is also used in the production of paints . Its resistance to bleeding and transference makes it suitable for use in paints that require long-lasting color .

3. Use in Plastics and PVC Coloring This compound is used in the coloring of plastics and PVC . It provides a stable and vibrant color that enhances the aesthetic appeal of these materials .

Use in Textile Printing

It is used in textile printing due to its good fastness properties . This ensures that the color remains vibrant even after repeated washing .

Use in Synthetic Leather

This compound is used in the coloring of synthetic leather . It provides a rich and durable color that enhances the appearance of synthetic leather products .

Use in Long-life Materials

The compound is used in long-life materials with low release rate such as metal, wooden and plastic construction and building materials, flooring, furniture, toys, curtains, foot-wear, leather products, paper and cardboard products, electronic equipment .

7. Use in High Release Rate Materials It is also used in materials with high release rate such as tyres, treated wooden products, treated textile and fabric, brake pads in trucks or cars, sanding of buildings (bridges, facades) or vehicles (ships) .

Use in Cable Sheathing

This compound is used in cable sheathing due to its resistance to heat and light . This ensures that the color of the cable sheathing remains vibrant even under harsh conditions .

Safety and Hazards

properties

IUPAC Name |

3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N6O5/c1-43-27-14-11-19(30(40)33-20-8-3-2-4-9-20)16-26(27)37-38-28-22-10-6-5-7-18(22)15-23(29(28)39)31(41)34-21-12-13-24-25(17-21)36-32(42)35-24/h2-17,39H,1H3,(H,33,40)(H,34,41)(H2,35,36,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGJDHWBDGLMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC6=C(C=C5)NC(=O)N6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065277 | |

| Record name | C.I. Pigment Red 176 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-((2-methoxy-5-((phenylamino)carbonyl)phenyl)azo)naphthalene-2-carboxamide | |

CAS RN |

12225-06-8 | |

| Record name | Pigment Red 176 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12225-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Red 176 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012225068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Red 176 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

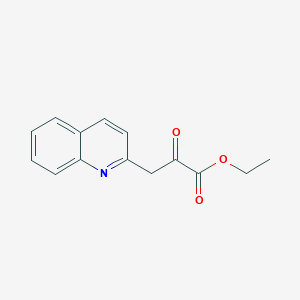

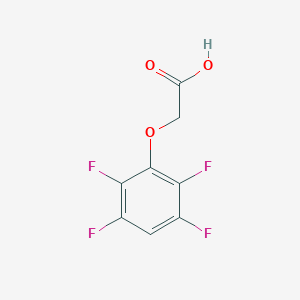

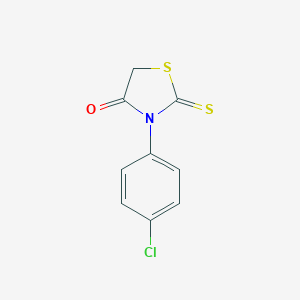

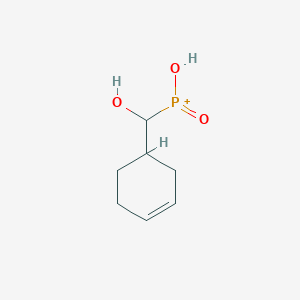

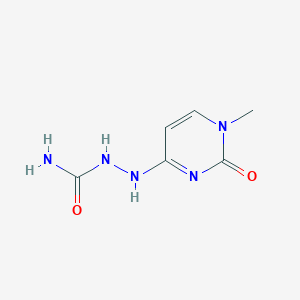

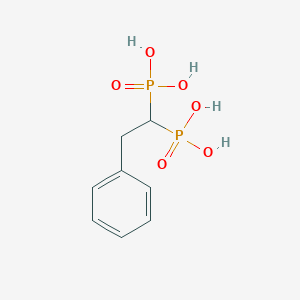

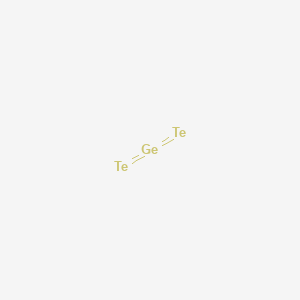

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of controlling the particle size of C.I. Pigment Red 176?

A1: The optical properties of C.I. Pigment Red 176 are heavily influenced by its particle size. [] When used in its transparent form, meaning a radius of gyration smaller than 250 nm, the pigment exhibits desirable light absorption, reflection, and scattering characteristics. [] These properties are critical in applications like paints, inks, and coatings where color accuracy and intensity are essential.

Q2: Can the surface of C.I. Pigment Red 176 be modified, and if so, why is this beneficial?

A2: Yes, C.I. Pigment Red 176 can undergo surface modification. One method involves treating the pigment with alkyl nitrile and a strong acid like sulfuric acid or chlorosulfuric acid. [] This treatment enhances the pigment's dispersibility in non-aqueous media, a crucial factor in formulating stable and homogeneous pigment dispersions for various applications. []

Q3: How is the optical performance of C.I. Pigment Red 176 characterized in research settings?

A3: Researchers utilize a spectrophotometer to measure the absorption, reflection, and scattering of light by suspensions of C.I. Pigment Red 176 in an apolar solvent. [] From this data, they calculate the effective complex refractive index, a key parameter describing how light interacts with the pigment particles. [] This information is vital for predicting and optimizing the coloristic properties of the pigment in different applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)

![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)

![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)